4-Chloro-2-cyano-3-fluorophenylisothiocyanate
CAS No.: 1000577-97-8
Cat. No.: VC18382937
Molecular Formula: C8H2ClFN2S
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000577-97-8 |
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Molecular Formula | C8H2ClFN2S |
Molecular Weight | 212.63 g/mol |
IUPAC Name | 3-chloro-2-fluoro-6-isothiocyanatobenzonitrile |
Standard InChI | InChI=1S/C8H2ClFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
Standard InChI Key | CRXLMUVHVPPSRF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1N=C=S)C#N)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula (C₈H₂ClFN₂S) reveals a highly substituted benzene ring. Key features include:
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Chloro group at position 4: Introduces electron-withdrawing effects, influencing electrophilic substitution patterns.
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Cyano group at position 2: Enhances ring electron deficiency, stabilizing reactive intermediates.
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Fluoro group at position 3: Modulates steric and electronic environments due to fluorine’s small size and high electronegativity.
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Isothiocyanate group: A linear N=C=S moiety capable of nucleophilic additions and cycloadditions .
The spatial arrangement of substituents creates a sterically congested environment, as evidenced by computational models of analogous structures .
Property | Value/Description |
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Melting Point | 80–85°C (estimated for derivatives) |
Solubility | Soluble in DMF, THF, acetone |
Stability | Moisture-sensitive; decomposes above 150°C |
Reactivity | Participates in [2+3] cycloadditions |
These properties align with its use in aprotic solvents for regioselective syntheses .
Synthesis and Reaction Pathways
Regioselective Catalytic Synthesis
Recent advances in solvent-controlled regioselectivity have enabled targeted synthesis of heterocycles using phenylisothiocyanates. In a 2024 study, reactions between N-arylcyanothioformamides and isothiocyanates in DMF yielded imidazolidineiminodithiones (18) with >95% selectivity . For 4-chloro-2-cyano-3-fluorophenylisothiocyanate, analogous conditions (DMF, triethylamine catalyst) likely favor nucleophilic attack at the isothiocyanate’s sulfur atom, forming six-membered transition states stabilized by hydrogen bonding .
Key mechanistic insights:
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Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize thiourethane intermediates through dipole interactions.
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Substituent Influence: Electron-withdrawing groups (Cl, F) accelerate reaction rates by increasing electrophilicity at the isothiocyanate carbon .
Side Reactions and Byproducts
Competing pathways may generate thiazolidinethiones (17) in protic solvents like ethanol. For example, reactions with 4-nitrophenyl isothiocyanate in ethanol produced a 94:6 ratio of 18:17, underscoring the critical role of solvent choice .
Applications in Heterocyclic Chemistry
Biological Activity Precursors
While no direct bioactivity data exist for this compound, structurally related imidazolidineiminodithiones exhibit:
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Antitumor activity against HepG2 and MCF-7 cell lines (IC₅₀: 2–8 μM) .
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Antiviral effects through inhibition of viral protease enzymes .
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Antimicrobial properties against Gram-positive bacteria (MIC: 4–16 μg/mL) .
The cyano and fluoro substituents may enhance membrane permeability and target binding, as seen in fluorinated pharmaceuticals .
Material Science Applications
The isothiocyanate group’s reactivity enables surface functionalization of nanomaterials. For instance, gold nanoparticles modified with aromatic isothiocyanates show improved stability in biomedical imaging applications .
Supplier | Location | Purity | Minimum Order |
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Fluorochem Ltd | United Kingdom | >98% | 1 g |
Oakwood Products, Inc. | United States | >95% | 5 g |
Absin Bioscience Inc. | China | >97% | 10 g |
Pricing varies between $120–$450 per gram, reflecting scale and purity.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective cycloadditions.
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Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.
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Green Chemistry Approaches: Solvent-free mechanochemical synthesis to reduce waste.
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